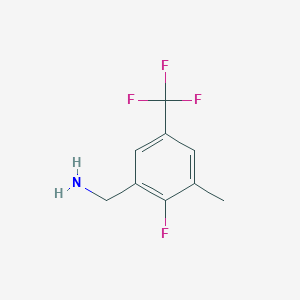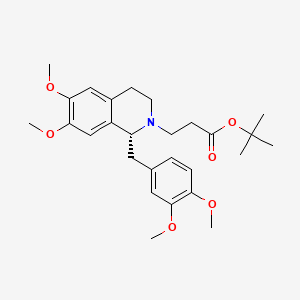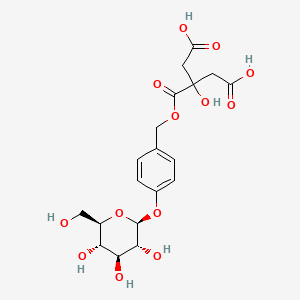
Parishin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parishin G is a phenolic glucoside derived from the traditional Chinese medicinal plant, Gastrodia elata. This compound is known for its antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Parishin G can be synthesized through the extraction of Gastrodia elata. The process involves the use of resin columns for preliminary enrichment, followed by reverse-phase high-performance liquid chromatography (HPLC) for purification. The mobile phase typically consists of methanol-water or acetonitrile-water solutions containing acid. The high-purity fractions are then concentrated under reduced pressure and freeze-dried to obtain this compound with a purity greater than 98% .
Industrial Production Methods
The industrial production of this compound follows a similar extraction and purification process as described above. The key to maintaining high purity and yield is controlling the pH during the extraction process. A weak acidic environment is essential to prevent the transformation of parishins into other compounds and to ensure consistency between the raw materials and the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Parishin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Parishin G has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and in the study of phenolic glucosides.
Biology: Investigated for its antioxidant properties and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anti-aging and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mécanisme D'action
Parishin G exerts its effects primarily through its antioxidant activity. It regulates oxidative stress by increasing the activity of superoxide dismutase and reducing the levels of reactive oxygen species and malondialdehyde. Additionally, this compound influences the Sir2/Uth1/TOR signaling pathway, which is associated with aging and cellular stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Parishin A
- Parishin B
- Parishin C
- Parishin E
Uniqueness
Parishin G is unique among its analogs due to its specific molecular structure and the particular biological activities it exhibits. While other parishins also possess antioxidant properties, this compound has shown distinct effects in various biological assays, making it a valuable compound for further research .
Propriétés
Formule moléculaire |
C19H24O13 |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
3-hydroxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanedioic acid |
InChI |
InChI=1S/C19H24O13/c20-7-11-14(25)15(26)16(27)17(32-11)31-10-3-1-9(2-4-10)8-30-18(28)19(29,5-12(21)22)6-13(23)24/h1-4,11,14-17,20,25-27,29H,5-8H2,(H,21,22)(H,23,24)/t11-,14-,15+,16-,17-/m1/s1 |
Clé InChI |
RBDQDSQFTSELRV-ZQOQDGPXSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


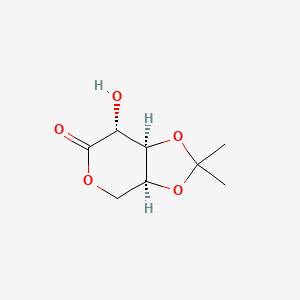
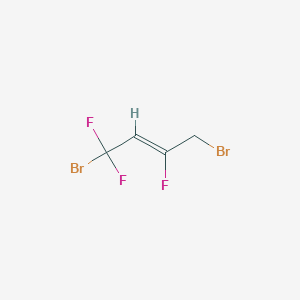
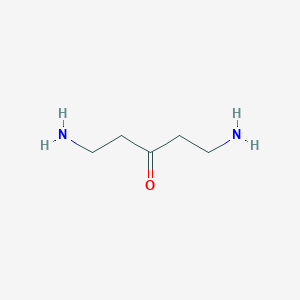
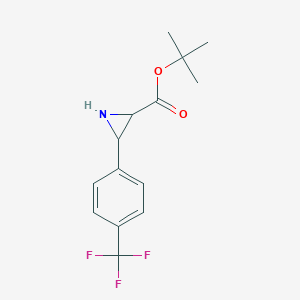
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)

![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)

